molecular formula C13H17NO2 B3281542 Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- CAS No. 736991-58-5

Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]-

Cat. No.: B3281542
CAS No.: 736991-58-5
M. Wt: 219.28 g/mol
InChI Key: ZKNDTNSTDYIQOV-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- is an organic compound that features a benzaldehyde moiety substituted with a 3-[2-(4-morpholinyl)ethyl] group. This compound is of interest due to its unique chemical structure, which combines the reactivity of the aldehyde group with the functional versatility of the morpholine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- typically involves the reaction of 4-morpholineethanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid and sodium borohydride.

Industrial Production Methods

Industrial production of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-[2-(4-morpholinyl)ethyl]benzoic acid.

    Reduction: 3-[2-(4-morpholinyl)ethyl]benzyl alcohol.

    Substitution: Various N-substituted morpholine derivatives.

Scientific Research Applications

Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring can interact with various receptors and enzymes, modulating their activity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinobenzaldehyde: Similar structure but lacks the ethyl spacer between the benzaldehyde and morpholine moieties.

    3-[2-(Dimethylamino)ethyl]benzaldehyde: Similar structure but features a dimethylamino group instead of the morpholine ring.

Uniqueness

Benzaldehyde, 3-[2-(4-morpholinyl)ethyl]- is unique due to the presence of both the aldehyde group and the morpholine ring, which confer distinct reactivity and biological activity. The ethyl spacer also provides additional flexibility, potentially enhancing its interaction with biological targets.

Properties

IUPAC Name

3-(2-morpholin-4-ylethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-11-13-3-1-2-12(10-13)4-5-14-6-8-16-9-7-14/h1-3,10-11H,4-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNDTNSTDYIQOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CC(=CC=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901284064
Record name 3-[2-(4-Morpholinyl)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

736991-58-5
Record name 3-[2-(4-Morpholinyl)ethyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=736991-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Morpholinyl)ethyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901284064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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